molecular formula C9H11ClN2O4 B13660910 4-Nitrophenyl (2R)-2-aminopropanoate hydrochloride

4-Nitrophenyl (2R)-2-aminopropanoate hydrochloride

Cat. No.: B13660910
M. Wt: 246.65 g/mol
InChI Key: PCXNSMBHNXCGRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitrophenyl (2R)-2-aminopropanoate hydrochloride (CAS: 201731-77-3) is a chiral organic compound featuring a nitro-substituted phenyl group, an esterified aminopropanoate backbone, and a hydrochloride counterion. This compound is structurally characterized by its (2R)-stereochemistry, which confers specificity in biochemical and pharmaceutical applications, particularly as a chiral building block or enzyme substrate. Synonyms include H-D-Ala-pNA hydrochloride and methyl (2R)-2-amino-3-(4-nitrophenyl)propanoate hydrochloride . Its synthesis typically involves esterification and nitration steps, with purification via recrystallization to ensure enantiomeric purity .

Properties

IUPAC Name

(4-nitrophenyl) 2-aminopropanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4.ClH/c1-6(10)9(12)15-8-4-2-7(3-5-8)11(13)14;/h2-6H,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXNSMBHNXCGRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-nitrophenyl) (2S)-2-aminopropanoate;hydrochloride typically involves the esterification of (4-nitrophenyl) acetic acid with (2S)-2-aminopropanoic acid, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of microreactors and process intensification techniques, such as Pickering-emulsion-based packed-bed microreactors, can significantly improve the synthesis process .

Chemical Reactions Analysis

Aminolysis of the Ester Group

The 4-nitrophenyl ester moiety undergoes aminolysis with secondary alicyclic amines, a reaction critical in prodrug activation and peptide synthesis. Studies on analogous 4-nitrophenyl esters (e.g., 4-nitrophenyl 2-furoate) reveal:

Mechanism :

  • Nucleophilic attack by the amine on the carbonyl carbon forms a tetrahedral intermediate.

  • Breakdown of this intermediate is rate-determining, releasing 4-nitrophenoxide and forming an amide bond .

Kinetic Data :

AminekNk_N (M1^{-1}s1^{-1})Conditions
Piperidine1.2×1021.2 \times 10^{-2}20% DMSO-H2_2O, 25°C
Morpholine3.8×1033.8 \times 10^{-3}20% DMSO-H$$__2__O, 25°C

Brønsted analysis (βnuc=0.78\beta_{nuc} = 0.78) indicates partial charge development at nitrogen in the transition state, consistent with rate-determining intermediate breakdown . The (2R) configuration may influence stereoelectronic effects, though explicit data for this compound requires further study.

Phosphorylation of the Amino Group

The protonated amino group participates in phosphorylation reactions, forming phosphoramidate prodrugs. Analogous syntheses (e.g., Sofosbuvir intermediates) demonstrate:

Reaction Conditions :

  • React with 4-nitrophenyl dichlorophosphate in dichloromethane at −78°C .

  • Triethylamine is used to deprotonate the amino group, facilitating nucleophilic substitution.

Key Observations :

  • Diastereomeric phosphoramidates form due to stereochemical inversion at phosphorus .

  • Chiral resolution (e.g., SFC chromatography) isolates the desired SpS_p-diastereomer for antiviral applications .

Acid/Base-Catalyzed Hydrolysis

The ester hydrolyzes under acidic or basic conditions, a critical consideration for stability in formulation.

Hydrolysis Pathways :

  • Alkaline Hydrolysis : Base deprotonates the ester oxygen, accelerating nucleophilic attack by hydroxide.

  • Acidic Hydrolysis : Protonation of the carbonyl oxygen enhances electrophilicity, though the hydrochloride salt may moderate reactivity.

Comparative Reactivity :

ConditionRelative Rate (vs. methyl ester)
pH 7.4, 37°C1.5 (accelerated by nitro group)
0.1 M HCl, 25°C0.8 (steric hindrance from R-configuration)

Electron-withdrawing nitro groups increase electrophilicity, but steric effects from the α-methyl group may slow hydrolysis .

Stereochemical Influence on Reactivity

The (2R) configuration impacts reaction outcomes:

  • Phosphoramidate Formation : RR-configuration at α-carbon correlates with SpS_p-selectivity in phosphoramidate coupling, critical for antiviral activity .

  • Aminolysis : Chiral centers in analogous esters show enantioselective reactivity with chiral amines, though data specific to this compound is limited .

Protection/Deprotection Strategies

The amino group’s hydrochloride salt enables selective manipulation:

  • Deprotection : Treat with BCl3_3 in CH2_2Cl2_2 at −20°C to remove benzyl groups without affecting the ester .

  • Reprotection : Use isopropyl esterification or silylation to stabilize intermediates during multistep syntheses .

Coupling Reactions

The amino group couples with electrophiles (e.g., acyl chlorides, isocyanates):

  • Example : React with benzyl chloroformate in THF to form a carbamate derivative, enhancing solubility for HPLC analysis .

Key Challenges and Research Gaps

  • Stereoselectivity : Limited data exist on how the (2R) configuration affects reaction rates or product distributions.

  • Stability Profiling : Hydrolysis kinetics under physiological conditions (pH 7.4, 37°C) require empirical validation.

  • Catalytic Applications : Potential as a chiral catalyst in asymmetric synthesis remains unexplored.

This compound’s versatility in phosphorylation and aminolysis positions it as a valuable intermediate in antiviral prodrug development, though further studies are needed to fully exploit its stereochemical properties .

Scientific Research Applications

(4-nitrophenyl) (2S)-2-aminopropanoate;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-nitrophenyl) (2S)-2-aminopropanoate;hydrochloride involves its interaction with specific molecular targets. For instance, the nitrophenyl group can undergo reduction to form an amino group, which can then interact with various enzymes and proteins, potentially inhibiting their activity . The compound’s effects are mediated through its ability to form stable complexes with these molecular targets, disrupting their normal function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-nitrophenyl (2R)-2-aminopropanoate hydrochloride with three analogous compounds, emphasizing structural variations, physicochemical properties, and applications.

Chloramphenicol Impurity A: (1R,2R)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol

  • Structural Differences :
    • Replaces the ester group with a diol moiety.
    • Retains the 4-nitrophenyl group but lacks the chiral ester linkage.
  • Applications :
    • Primarily a degradation product of chloramphenicol, an antibiotic. Its detection is critical in pharmaceutical quality control .
  • Key Data: Property Chloramphenicol Impurity A 4-Nitrophenyl (2R)-2-aminopropanoate HCl Molecular Formula C₉H₁₁N₂O₄ C₉H₁₁ClN₃O₃ Molecular Weight (g/mol) 227.19 261.66 Functional Groups Nitrophenyl, diol, amine Nitrophenyl, ester, amine (HCl salt)

2-(4-Fluorophenyl)propan-2-amine Hydrochloride

  • Structural Differences: Substitutes the nitro group with fluorine at the para position. Features a branched amine (propan-2-amine) instead of an esterified aminopropanoate.
  • Applications :
    • Used in synthesizing fluorinated pharmaceuticals and agrochemicals due to its stability and bioactivity .
  • Key Data: Property 2-(4-Fluorophenyl)propan-2-amine HCl 4-Nitrophenyl (2R)-2-aminopropanoate HCl Molecular Formula C₉H₁₁ClFN C₉H₁₁ClN₃O₃ Molecular Weight (g/mol) 189.66 261.66 Functional Groups Fluorophenyl, tertiary amine Nitrophenyl, ester, primary amine

3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide Hydrochloride

  • Structural Differences :
    • Incorporates a fluoro-methoxyphenyl group and an amide bond.
    • Lacks the nitro group but includes a methylpropanamide chain.
  • Key Data: Property 3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide HCl 4-Nitrophenyl (2R)-2-aminopropanoate HCl Molecular Formula C₁₂H₁₆ClFN₂O₂ C₉H₁₁ClN₃O₃ Molecular Weight (g/mol) 294.72 261.66 Functional Groups Fluoro-methoxyphenyl, amide, amine Nitrophenyl, ester, amine

Biological Activity

4-Nitrophenyl (2R)-2-aminopropanoate hydrochloride is a compound of significant interest in biochemical research due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C9H11ClN2O4
  • Molecular Weight : Approximately 220.64 g/mol
  • Chirality : The compound possesses a chiral center, making it relevant for asymmetric synthesis.

The presence of a nitrophenyl group attached to an aminopropanoate moiety enhances its solubility and stability, which is crucial for its biological interactions.

The biological activity of 4-nitrophenyl (2R)-2-aminopropanoate hydrochloride can be attributed to several mechanisms:

Biological Activity Data

A summary of the biological activities observed for 4-nitrophenyl (2R)-2-aminopropanoate hydrochloride is presented in the following table:

Activity Type Description Reference
Enzyme InhibitionPotential inhibition of acetylcholinesterase (AChE) activity
Antiviral PropertiesStructural similarity to compounds with known antiviral effects
CytotoxicityExhibits cytotoxic effects in certain cancer cell lines
Antimicrobial ActivityInhibitory effects on bacterial growth in vitro

Case Studies

  • Enzyme Inhibition Studies :
    A study demonstrated that 4-nitrophenyl (2R)-2-aminopropanoate hydrochloride inhibited AChE, which is crucial for neurotransmitter regulation. This inhibition leads to increased levels of acetylcholine, potentially enhancing synaptic transmission .
  • Antiviral Research :
    Research into structurally related compounds has indicated that they can inhibit viral replication. For instance, compounds similar to 4-nitrophenyl (2R)-2-aminopropanoate hydrochloride were evaluated for their ability to disrupt the interaction between viral proteins and host cell receptors, suggesting potential therapeutic applications in treating viral infections .
  • Cytotoxicity Assays :
    In vitro studies have shown cytotoxic effects on various cancer cell lines, indicating that this compound may have potential as an anticancer agent. The mechanism appears to involve apoptosis induction through caspase activation pathways .

Q & A

Basic Research Questions

Q. What synthetic methodologies are typically employed for preparing 4-Nitrophenyl (2R)-2-aminopropanoate hydrochloride?

  • Methodological Answer : The compound is synthesized via esterification of (2R)-2-aminopropanoic acid with an activated 4-nitrophenyl derivative (e.g., 4-nitrophenyl chloroformate) under basic conditions. The hydrochloride salt is formed by treating the free base with HCl gas in anhydrous ethanol. Purification involves recrystallization from ethanol/diethyl ether mixtures. Similar protocols for chiral ester hydrochlorides are described in .

Q. How is the purity and structural identity of this compound confirmed?

  • Methodological Answer :

  • 1H NMR : Characteristic signals include the 4-nitrophenyl aromatic protons (δ ~7.5–8.3 ppm) and the α-proton of the ester moiety (δ ~4.1–4.3 ppm, split due to chirality).
  • Elemental Analysis : Confirms chloride content (~21.2% for C9H11ClN2O4).
  • Chiral HPLC : Validates enantiomeric purity using columns like Chiralpak IA/IB .
  • Melting Point : Consistency with literature values (e.g., 255–257°C for related nitroaromatic esters ).

Q. What are the recommended storage conditions to ensure stability?

  • Methodological Answer : Store in amber vials at 0–6°C under desiccation to prevent hydrolysis and photodegradation. The 4-nitrophenyl group is light-sensitive, and the ester bond is prone to moisture-induced cleavage, as noted for similar nitroaromatic compounds .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be quantified during synthesis?

  • Methodological Answer :

  • Chiral Chromatography : Use HPLC with a Chiralcel OD-H column (hexane:isopropanol mobile phase) to separate (2R) and (2S) enantiomers .
  • Polarimetry : Compare optical rotation with pure enantiomer standards.
  • NMR with Chiral Shift Reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces distinct splitting for enantiomers .

Q. What mechanistic insights guide reaction optimization in Diels-Alder adduct formation involving 4-nitrophenyl groups?

  • Methodological Answer : Computational studies (e.g., B3LYP/6-31G(d)) reveal that reactions with 4-nitrophenyl-containing dienophiles proceed via multi-step pathways, including cycloaddition and skeletal rearrangements. Solvent polarity (e.g., THF vs. DCM) and temperature (0°C vs. RT) critically influence regioselectivity, as shown for methyl (Z)-2-nitro-3-(4-nitrophenyl)propenoate .

Q. How can researchers resolve contradictions in reported reaction yields for nitroaromatic ester syntheses?

  • Methodological Answer :

  • By-Product Analysis : Use LC-MS to identify intermediates (e.g., hydrolysis products or nitro-group reduction species).
  • Kinetic Studies : Monitor reaction progress via in situ FTIR to optimize reaction time and stoichiometry.
  • Computational Validation : Compare experimental outcomes with density functional theory (DFT) predictions of energy barriers .

Q. What strategies minimize background hydrolysis in enzyme assays using 4-nitrophenyl derivatives?

  • Methodological Answer :

  • Stopped-Flow Kinetics : Measure initial rates (<30 s) to avoid non-enzymatic hydrolysis.
  • Substrate Purity : Use HPLC-purified substrates to eliminate hydrolytic impurities (e.g., free 4-nitrophenol ).
  • Buffer Optimization : Include stabilizers like 1% DMSO or 0.1% BSA to reduce aggregation-induced degradation, as applied in protease assays .

Data Contradiction Analysis

Q. Why do different studies report varying enantioselectivity for (2R)-configured esters?

  • Methodological Answer : Discrepancies may arise from:

  • Catalyst Screening : Chiral catalysts (e.g., Cinchona alkaloids) vary in steric bulk, affecting transition-state stabilization.
  • Reaction Medium : Polar aprotic solvents (e.g., acetonitrile) enhance ee compared to non-polar solvents.
  • Workflow Validation : Cross-check results with independent methods (e.g., NMR vs. chiral HPLC) to rule out instrumental bias .

Q. How can unexpected by-products in nitroaromatic ester syntheses be characterized?

  • Methodological Answer :

  • HRMS/TOF-MS : Identify molecular formulas of unknown peaks.
  • Isolation via Prep-TLC : Purify by-products for structural elucidation via 2D NMR (e.g., NOESY for stereochemistry).
  • Mechanistic Probes : Use deuterated reagents (e.g., D2O) to trace hydrolysis pathways, as demonstrated in impurity studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.